molecular formula C7H15Cl2N3O3 B12446146 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate

Cat. No.: B12446146
M. Wt: 260.12 g/mol
InChI Key: RHOVCVUKTUCCOC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the desired bicyclic structure . Another approach involves multicomponent reactions where pyridine, aldehydes, and amines are combined in a single step to yield the compound .

Industrial Production Methods

Industrial production of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines, which can further be utilized in various applications .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.

    4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’6,1]pyrido[2,3-d]pyrimidine: Contains additional substituents and a fused benzene ring.

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15Cl2N3O3

Molecular Weight

260.12 g/mol

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH.2H2O/c11-7-5-3-8-2-1-6(5)9-4-10-7;;;;/h4,8H,1-3H2,(H,9,10,11);2*1H;2*1H2

InChI Key

RHOVCVUKTUCCOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CNC2=O.O.O.Cl.Cl

Origin of Product

United States

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